molecular formula C25H29ClN4O2 B2890660 N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride CAS No. 79990-15-1; 847871-78-7

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride

Cat. No.: B2890660
CAS No.: 79990-15-1; 847871-78-7
M. Wt: 452.98
InChI Key: RAKGNVNONBJBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride: is a chemical compound known for its role as an inverse agonist of serotonin receptors, specifically the 5-HT2C receptor subtypes. It also acts as an antagonist of the 5-HT2A receptor and the α2B-adrenergic receptor . This compound has shown potential in reducing immobility time in forced swim tests and decreasing marble burying in mice and rats, indicating its anti-depressant-like and anxiolytic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production methods for this compound are also not widely available in the public domain. Typically, such compounds are synthesized in specialized facilities under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

Comparison with Similar Compounds

    S 32006: Another serotonin receptor antagonist with similar pharmacological properties.

    S 33005: A compound with both serotonin and norepinephrine reuptake inhibition properties.

    S 34884: A selective serotonin receptor antagonist.

Uniqueness: N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride is unique due to its high selectivity for the 5-HT2C and 5-HT2A receptors and its dual action as an inverse agonist and antagonist. This selectivity and dual action contribute to its potential therapeutic benefits in treating depression and anxiety disorders .

Properties

IUPAC Name

N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKGNVNONBJBSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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